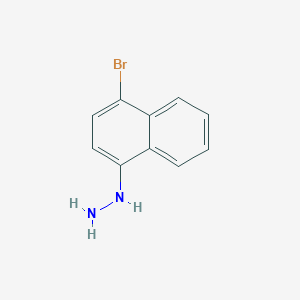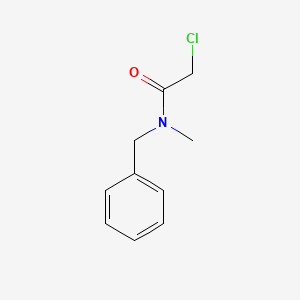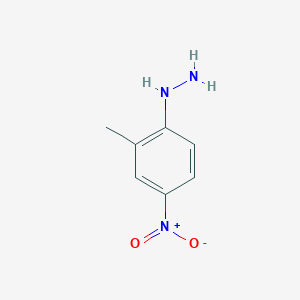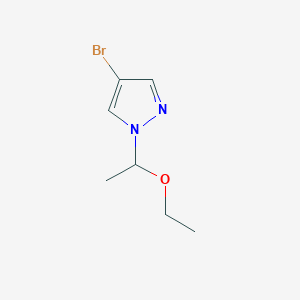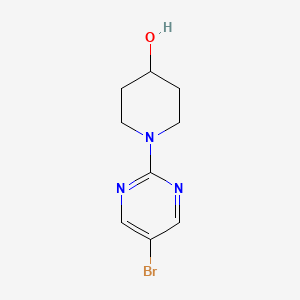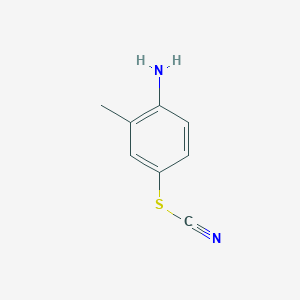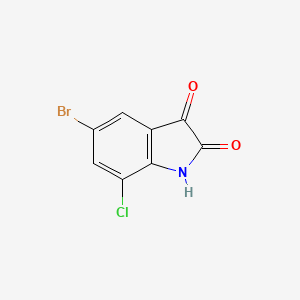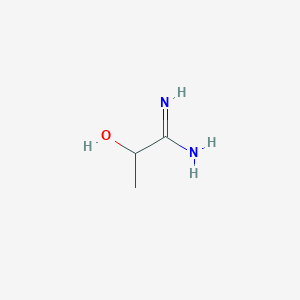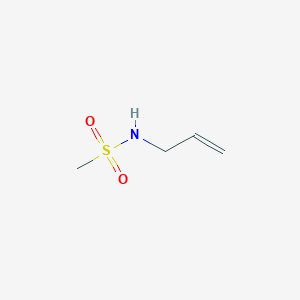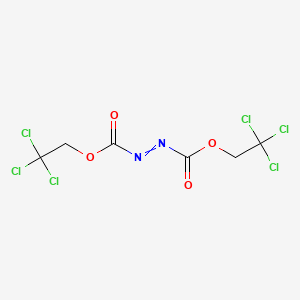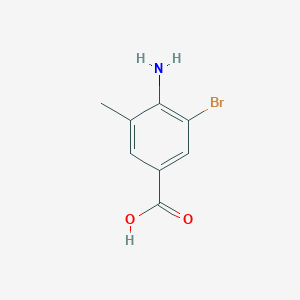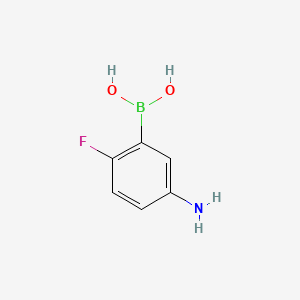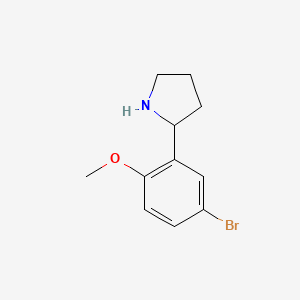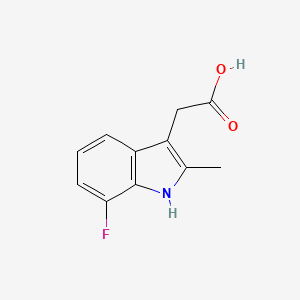
(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a chemical compound with the molecular formula C11H10FNO2 . It has a molecular weight of 207.2 .
Molecular Structure Analysis
The InChI code for “(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is 1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) .
Physical And Chemical Properties Analysis
“(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 189.21 g/mol .
Aplicaciones Científicas De Investigación
Biotechnological Production
Indoles: , such as (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid, are valuable for their biotechnological production capabilities. They can be produced by bacteria and plants and serve as signaling molecules. In biotechnology, these compounds are used for flavor and fragrance applications in the food industry or perfumery. Moreover, they can be derivatized into halogenated and oxygenated compounds that serve as natural colorants or have bioactivity with therapeutic potential .
Pharmaceutical Applications
The indole ring system is a “privileged structure” in pharmaceutical chemistry due to its high-affinity binding to many receptors. Substituted indoles are known for their antitumor, antibacterial, antiviral, and antifungal activities. The specific compound could potentially be used in the development of new drugs with these properties .
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For example, certain indole derivatives have been reported to inhibit influenza A and other viruses. This suggests that (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid could be explored for its antiviral properties, potentially leading to new treatments for viral infections .
Anti-inflammatory and Anticancer Properties
Indole derivatives are also recognized for their anti-inflammatory and anticancer properties. Research into similar compounds has revealed that they can play a significant role in the treatment of inflammation and cancer. This opens up possibilities for (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid to be used in research focused on these medical conditions .
Antimicrobial Activity
The antimicrobial activity of indole derivatives is another area of interest. Studies have found that certain indoles can effectively combat bacterial infections, suggesting that (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid may have applications in developing new antimicrobial treatments .
Enzyme Inhibition
Indoles have been studied for their enzyme inhibition properties, which can be crucial in the treatment of various diseases. By inhibiting specific enzymes, indole derivatives can interfere with disease progression, making them valuable for therapeutic research .
Safety And Hazards
Direcciones Futuras
Indole derivatives, such as “(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid”, are promising molecules with various biological activities. They have attracted increasing attention in recent years for the treatment of various disorders. Future research may focus on exploring their potential therapeutic applications .
Propiedades
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLVJYXNRARBKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405794 |
Source


|
| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |
CAS RN |
383131-67-7 |
Source


|
| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

